molecular formula C6H10N2OS B8407588 (Diethylamino)methanoyl isothiocyanate

(Diethylamino)methanoyl isothiocyanate

Cat. No.: B8407588
M. Wt: 158.22 g/mol
InChI Key: BSWAOKUJZCZYJA-UHFFFAOYSA-N
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Description

(Diethylamino)methanoyl isothiocyanate is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isothiocyanates, including (diethylamino)methanoyl isothiocyanate, are known for their significant biological properties. Research has shown that they exhibit:

  • Antimicrobial Properties : Isothiocyanates have been found effective against various pathogens, including bacteria and fungi. They disrupt microbial cell wall synthesis and can induce apoptosis in microbial cells .
  • Anticancer Effects : Compounds in this class have demonstrated cytotoxicity against several cancer cell lines. They are believed to promote apoptosis through the elevation of reactive oxygen species (ROS) and modulation of cell cycle-related proteins .
  • Anti-inflammatory Effects : Studies indicate that isothiocyanates can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains ,
CytotoxicityInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits inflammatory mediators ,

Agricultural Applications

Isothiocyanates are also utilized in agriculture as natural pesticides. Their ability to act as defense chemicals against herbivorous insects and pathogens makes them valuable agrochemicals. For instance, they can be used to protect crops from pests while being less harmful to beneficial insects compared to synthetic pesticides .

Synthetic Chemistry and Biochemical Applications

In synthetic chemistry, this compound serves as a versatile building block for synthesizing various compounds, including:

  • Thioureas : These compounds have applications in pharmaceuticals and agrochemicals.
  • Heterocyclic Compounds : Isothiocyanates are precursors for synthesizing complex organic molecules used in drug development .

Additionally, isothiocyanates are employed as reagents in biochemical assays, such as labeling proteins for detection in research applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential use as a natural antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research involving the treatment of MCF-7 breast cancer cells with this compound demonstrated a dose-dependent increase in apoptosis markers. This finding highlights its potential role as an anticancer agent .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1,1-diethyl-3-(sulfanylidenemethylidene)urea

InChI

InChI=1S/C6H10N2OS/c1-3-8(4-2)6(9)7-5-10/h3-4H2,1-2H3

InChI Key

BSWAOKUJZCZYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Diethylamino)methanoyl isothiocyanate was prepared using commercially available N,N-diethylcarbamic chloride (80 mg) as a starting compound according to the description of the literature. (Diethylamino)methanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (52 mg, yield 38%).
Quantity
80 mg
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50 mg
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5 mL
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1 mL
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Synthesis routes and methods II

Procedure details

(Diethylamino)methanoyl isothiocyanate was prepared using commercially available N,N-diethylcarbamic chloride (80 mg) as a starting compound according to the description of the literature. (Diethylamino)methanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (42 mg, yield 55%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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